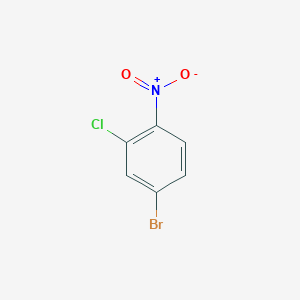

4-Bromo-2-chloro-1-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRNVDWDFCINEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Data Sheet: 4-Bromo-2-chloro-1-nitrobenzene

Abstract

This document provides a detailed technical overview of the molecular weight of the chemical compound 4-Bromo-2-chloro-1-nitrobenzene. It includes the verified molecular formula, a breakdown of its constituent atomic masses, and the calculated molecular weight. The information is presented for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification

The compound is an aromatic nitro compound substituted with both bromine and chlorine atoms.

-

Systematic Name: this compound

-

Molecular Formula: C₆H₃BrClNO₂[1]

-

CAS Number: 89465-97-4

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its confirmed molecular formula, C₆H₃BrClNO₂.[1]

Atomic Weight Data

The standard atomic weights of the elements present in the compound are essential for an accurate calculation.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 3 | 1.008 | 3.024 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

Calculated Molecular Weight

The summation of the total atomic weights of each element yields the final molecular weight.

Total Molecular Weight = 72.066 + 3.024 + 79.904 + 35.453 + 14.007 + 31.998 = 236.452 g/mol

This calculated value is consistent with published chemical data, which lists the molecular weight as 236.45 g/mol .[1][2][3]

Logical Relationship of Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of the compound from its constituent parts.

Caption: Workflow for Molecular Weight Determination.

Experimental Protocols

Determining the molecular weight of a known chemical compound like this compound is a computational task based on its formula, which is confirmed through analytical methods such as mass spectrometry and elemental analysis.

Mass Spectrometry

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecule, which provides its monoisotopic mass.

-

Methodology:

-

A sample of this compound is vaporized and ionized, often using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The resulting ions are accelerated by an electric field and separated based on their m/z ratio in a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector measures the abundance of ions at each m/z value. The peak corresponding to the molecular ion (M+) provides the molecular mass. For this compound, the exact mass is approximately 234.90357 Da.[1][3][4]

-

Conclusion

The molecular weight of this compound is definitively established as 236.45 g/mol based on its chemical formula C₆H₃BrClNO₂ and the standard atomic weights of its constituent elements. This value is a fundamental property used in quantitative analysis, reaction stoichiometry, and material characterization for this compound.

References

physical and chemical properties of 4-Bromo-2-chloro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Bromo-2-chloro-1-nitrobenzene. It includes detailed experimental protocols for its synthesis and purification, its applications in pharmaceutical synthesis, and essential safety information.

Compound Identification and Properties

This compound is an important organic synthesis intermediate.[1] Its molecular structure, featuring a benzene (B151609) ring substituted with bromo, chloro, and nitro groups, provides specific reactivity that is crucial for complex organic syntheses.[2]

Table 1: Physical and Chemical Properties of this compound and Related Isomers

| Property | This compound | 1-Bromo-4-chloro-2-nitrobenzene | 5-Bromo-2-chloronitrobenzene |

| CAS Number | 89465-97-4[3][4] | 41513-04-6[5] | 16588-24-2[6][7][8][9] |

| Molecular Formula | C₆H₃BrClNO₂[3][8] | C₆H₃BrClNO₂[5] | C₆H₃BrClNO₂[7] |

| Molecular Weight | 236.45 g/mol [3][8] | 236.45 g/mol [5] | 236.45 g/mol [7] |

| Appearance | White to light yellow crystal or crystalline powder[1] | --- | White to Light yellow powder to crystal[6][8] |

| Melting Point | ~59-62 °C[1] | 67-70 °C (lit.)[5] | 70.0 to 74.0 °C[6] |

| Boiling Point | ~290 °C[1] | --- | --- |

| Density | --- | 2.048 g/mL at 25 °C (lit.)[5] | 2.035 g/cm³ (at 16 °C)[7] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and other non-polar solvents.[1] | --- | --- |

| IUPAC Name | This compound[3] | 1-bromo-4-chloro-2-nitrobenzene | 4-bromo-1-chloro-2-nitrobenzene |

| Synonyms | 4-Bromo-2-chloronitrobenzene[3] | 2-Bromo-5-chloronitrobenzene[10] | 5-Bromo-2-chloronitrobenzene[6][8] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While specific spectra for this isomer are not widely published, analytical data including NMR, HPLC, LC-MS, and UPLC are available from suppliers.[4] For the related isomer, 1-Bromo-4-chloro-2-nitrobenzene, NMR, FTIR, and Raman spectra are publicly available.[10]

Reactivity and Chemical Behavior

The chemical behavior of this compound is largely dictated by the electron-withdrawing nature of the nitro group. This feature makes the benzene ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction not typically seen in unsubstituted chlorobenzene (B131634).[11]

In SNAr reactions, a strong nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen). The presence of the nitro group, particularly at the ortho or para position to the halogen, stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, thus facilitating the substitution.[12][13] In the case of 2-Bromo-1-chloro-4-nitrobenzene reacting with a nucleophile like sodium ethoxide, the resonance structures favor the formation of a carbocation at the chlorine-attached carbon, making the chloride the more probable leaving group.[12][13]

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Applications in Drug Development

This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] A notable application is its role as a key intermediate in the production of Vismodegib.[2] Vismodegib is a hedgehog pathway inhibitor used in targeted cancer therapies.[2] The purity and consistency of this compound are critical for the successful synthesis and efficacy of the final drug product.[2]

Experimental Protocols

A. Synthesis of 2-Bromo-1-chloro-4-nitrobenzene from Benzene

This synthesis involves a three-step electrophilic aromatic substitution sequence. The order of reactions is crucial to ensure the correct regiochemistry of the final product.[14]

-

Chlorination of Benzene: Benzene is treated with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), to produce chlorobenzene.[14]

-

Nitration of Chlorobenzene: The resulting chlorobenzene is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The chloro group is an ortho-, para-director, leading to a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene, with the 4-isomer being the major product.[11][14] The isomers are then separated.

-

Bromination of 1-chloro-4-nitrobenzene (B41953): The separated 1-chloro-4-nitrobenzene is brominated using bromine (Br₂) and a Lewis acid catalyst. The chloro group directs ortho to itself, and the nitro group directs meta. This directs the incoming bromine electrophile to the desired position, yielding 2-bromo-1-chloro-4-nitrobenzene.[14]

Caption: Synthesis workflow from Benzene.

B. Purification Protocols

The crude product from the synthesis typically requires purification to remove unreacted starting materials and isomeric byproducts.[15]

-

Recrystallization:

-

Solvent Selection: Test various solvents (e.g., ethanol, methanol, isopropanol) or solvent mixtures to find one that dissolves the compound well at high temperatures but poorly at low temperatures.[15]

-

Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow the solution to cool slowly to form crystals. The impurities will remain in the mother liquor. Filter the pure crystals and wash with a small amount of cold solvent.[15]

-

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel is commonly used.[15]

-

Mobile Phase (Eluent): Determine an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) using Thin Layer Chromatography (TLC) to achieve good separation.[15]

-

Procedure: Pack a column with a slurry of silica gel in the eluent. Dissolve the crude product in a minimal amount of eluent and load it onto the column. Pass the eluent through the column, collecting fractions. Analyze the fractions by TLC to identify and combine those containing the pure product.[15]

-

C. Analytical Protocols

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of this compound and related compounds.

-

Method: A reverse-phase (RP) HPLC method can be employed.[16]

-

Column: A C18 or similar non-polar stationary phase column (e.g., Newcrom R1) can be used.[16]

-

Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[16]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 313 nm) is appropriate.[7]

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin, eye, and respiratory system irritation.[1][17][18]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety glasses with side-shields).[1][5][19] Use a respirator if dust is formed or if ventilation is inadequate.[19]

-

Handling: Use only in a well-ventilated area or a laboratory fume hood.[17][19] Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[17][19]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[17][20] Keep away from heat sources and incompatible materials like oxidizing agents.[20]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][17] If on skin, wash with plenty of soap and water.[17] If inhaled, move the person to fresh air.[17] If swallowed, rinse mouth and seek medical attention.[17]

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H3BrClNO2 | CID 22280606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 89465-97-4|this compound|BLD Pharm [bldpharm.com]

- 5. 1-Bromo-4-chloro-2-nitrobenzene 97 41513-04-6 [sigmaaldrich.com]

- 6. 4-Bromo-1-chloro-2-nitrobenzene | 16588-24-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. 4-Bromo-1-chloro-2-nitrobenzene | CymitQuimica [cymitquimica.com]

- 9. calpaclab.com [calpaclab.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Page loading... [wap.guidechem.com]

- 14. brainly.com [brainly.com]

- 15. benchchem.com [benchchem.com]

- 16. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

- 19. cdnisotopes.com [cdnisotopes.com]

- 20. chlorobenzene.ltd [chlorobenzene.ltd]

An In-depth Technical Guide on the Solubility of 4-Bromo-2-chloro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-Bromo-2-chloro-1-nitrobenzene. Due to the limited publicly available quantitative data, this document focuses on qualitative solubility characteristics and provides a detailed experimental protocol for the quantitative determination of its solubility, which is crucial for applications in chemical synthesis, materials science, and biological research.

Physicochemical Properties

This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₃BrClNO₂.[1] Its molecular structure, featuring a benzene (B151609) ring substituted with a nitro group, a bromine atom, and a chlorine atom, dictates its physical and chemical properties, including its solubility. The presence of polar functional groups suggests some interaction with polar solvents, while the nonpolar benzene ring indicates solubility in organic solvents.

General solubility information indicates that this compound is practically insoluble in water.[2] This is attributed to the hydrophobic nature of the benzene ring, which dominates over the polar contributions of the nitro and halogen substituents. Conversely, it is soluble in common organic solvents such as ethanol, ether, and methanol.[2]

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. To facilitate future research and provide a clear overview of the current data gap, the following table is presented. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to populate this table.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |

| Water | 25 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | |

| Methanol | 25 | Data not available | Data not available | |

| Diethyl Ether | 25 | Data not available | Data not available | |

| Dichloromethane | 25 | Data not available | Data not available | |

| Chloroform | 25 | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available | |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of a poorly water-soluble solid organic compound like this compound, based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, methanol, etc.)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute is stable.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Biological Activity and Signaling Pathways

This compound is primarily utilized as an intermediate in organic synthesis. While nitroaromatic compounds, as a class, can exhibit biological activity, there is no specific information in the public domain detailing the interaction of this compound with any known signaling pathways. The biological effects of some nitro compounds are related to their reduction to reactive nitroso and superoxide (B77818) species, which can lead to cellular damage.[3] However, a specific signaling cascade initiated by this molecule has not been described. Therefore, a diagram of a signaling pathway is not applicable for this compound based on current scientific knowledge.

References

Technical Guide: Physicochemical Properties of 4-Bromo-2-chloro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 4-Bromo-2-chloro-1-nitrobenzene, a key chemical intermediate. It includes comparative data with its isomers, a detailed experimental protocol for melting point determination, and a logical diagram illustrating the relationships between these compounds.

Introduction

This compound (CAS No. 89465-97-4) is a substituted nitrobenzene (B124822) derivative.[1][2][3][4] Like its isomers, it serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and dyes.[1][5] The precise characterization of its physical properties, such as the melting point, is crucial for its identification, purity assessment, and application in synthetic chemistry.

Physicochemical Data

The melting point of this compound has been reported to be 42.4 °C.[2][3] It is important to distinguish this compound from its isomers, as their physical properties, including melting points, can vary significantly. The differentiation between these isomers is critical in synthetic applications where specific substitution patterns are required for desired reactivity and biological activity.

Data Presentation: Melting Points of Bromo-chloro-nitrobenzene Isomers

| Compound Name | CAS Number | Melting Point (°C) |

| This compound | 89465-97-4 | 42.4[2][3] |

| 1-Bromo-2-chloro-4-nitrobenzene | 29682-39-1 | 59 - 62 |

| 1-Bromo-4-chloro-2-nitrobenzene | 41513-04-6 | 67 - 70 |

| 4-Bromo-1-chloro-2-nitrobenzene | 16588-24-2 | 70.0 - 74.0 |

Logical Relationship of Isomers

The following diagram illustrates the structural relationship between this compound and its isomers, highlighting their distinct physical properties.

Experimental Protocol: Melting Point Determination

The melting point of a solid organic compound is a key physical property used for identification and purity assessment.[6][7][8] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt over a wider range and at a lower temperature.[9] The following is a standard protocol for determining the melting point using a capillary tube method.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9]

-

Capillary tubes (sealed at one end)[6]

-

Thermometer (calibrated)

-

Sample of the organic compound (finely powdered)

-

Mortar and pestle (optional, for powdering the sample)

-

Heating bath fluid (e.g., mineral oil, for Thiele tube method)

Procedure:

-

Sample Preparation:

-

If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Pack the sample into the sealed end of the tube by tapping the tube gently on a hard surface. The packed sample should be approximately 1-2 mm in height.[6][10]

-

-

Apparatus Setup:

-

For a Digital Melting Point Apparatus (e.g., Mel-Temp):

-

Insert the capillary tube containing the sample into the sample holder of the apparatus.

-

Ensure the thermometer is correctly placed in its designated well.[9]

-

-

For a Thiele Tube:

-

Attach the capillary tube to the thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[6]

-

Immerse the thermometer and attached capillary tube in the heating oil within the Thiele tube, ensuring the oil level is appropriate.

-

-

-

Melting Point Determination:

-

Begin heating the apparatus. For an unknown sample, it is advisable to first perform a rapid determination by heating quickly to find an approximate melting range.[8][9]

-

For an accurate measurement, start with a fresh sample and heat the apparatus rapidly to about 15-20°C below the approximate melting point.

-

Then, decrease the heating rate to approximately 1-2°C per minute.[9]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).[6]

-

-

Data Recording and Purity Assessment:

-

The recorded temperature range is the melting point of the sample.

-

A narrow melting point range (typically ≤ 2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles.

-

The melting point apparatus can reach high temperatures; handle with care to avoid burns.[7]

-

Handle all chemical compounds with caution, being mindful of their potential hazards.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. This compound CAS#: 89465-97-4 [m.chemicalbook.com]

- 4. This compound | C6H3BrClNO2 | CID 22280606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. byjus.com [byjus.com]

In-Depth Technical Guide: Physicochemical Properties of 4-Bromo-2-chloro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and related physicochemical properties of 4-Bromo-2-chloro-1-nitrobenzene (CAS No. 89465-97-4). Due to the limited availability of experimentally determined data for this specific isomer, this document presents predicted values, comparative data from related isomers, and detailed experimental protocols for empirical determination.

Physicochemical Data Summary

The following table summarizes the available quantitative data for this compound and a structurally similar isomer. This allows for a comparative understanding of its physical properties.

| Property | This compound | 1-Bromo-2-chloro-4-nitrobenzene (Isomer) |

| CAS Number | 89465-97-4[1][2][3] | 29682-39-1[4] |

| Molecular Formula | C₆H₃BrClNO₂[1][2] | C₆H₃BrClNO₂[4] |

| Molecular Weight | 236.45 g/mol [1][2] | 236.45 g/mol |

| Boiling Point | 286.1 ± 20.0 °C (Predicted) [1][2] | 282.2 °C at 760 mmHg (Experimental)[4] |

| Melting Point | 42.4 °C[1][2] | 59-62 °C[4] |

| Density | 1.827 g/cm³ (Predicted)[2] | 1.827 g/cm³[4] |

Experimental Protocol: Boiling Point Determination by Simple Distillation

For a compound like this compound, which has a high boiling point, the simple distillation method is a suitable technique for experimental determination. This method establishes the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer (with appropriate temperature range)

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stands

Procedure:

-

Preparation: Place a sample of at least 5 mL of this compound into the distilling flask. Add a few boiling chips to ensure smooth boiling.

-

Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Heating: Gradually heat the distilling flask using a heating mantle or oil bath.

-

Observation: As the liquid heats, vapor will rise and begin to condense in the condenser. The temperature will rise and then stabilize.

-

Data Recording: Record the temperature at which the vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point of the substance. It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Logical Relationships of Physicochemical Properties

The physicochemical properties of a compound are interconnected. The following diagram illustrates the logical flow from molecular structure to the observable boiling point.

Caption: Relationship between molecular structure and boiling point.

Experimental Workflow for Boiling Point Determination

The following diagram outlines the key steps in the experimental determination of a compound's boiling point using the simple distillation method.

Caption: Workflow for simple distillation boiling point determination.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-chloro-1-nitrobenzene

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-Bromo-2-chloro-1-nitrobenzene, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visualization of the proton coupling relationships.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are estimated based on the additive effects of the substituents on the benzene (B151609) ring. The nitro group is a strong electron-withdrawing group, causing a significant downfield shift for nearby protons. The bromine and chlorine atoms also have electron-withdrawing inductive effects and weaker electron-donating resonance effects, influencing the chemical shifts of the aromatic protons.

| Signal | Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | H adjacent to Nitro and Chloro | ~ 8.0 - 8.2 | Doublet (d) | J_ortho ≈ 8.5 - 9.0 |

| H-5 | H adjacent to Bromo | ~ 7.8 - 8.0 | Doublet of Doublets (dd) | J_ortho ≈ 8.5 - 9.0, J_meta ≈ 2.0 - 2.5 |

| H-6 | H adjacent to Nitro | ~ 7.6 - 7.8 | Doublet (d) | J_meta ≈ 2.0 - 2.5 |

Experimental Protocol

The following is a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum for an aromatic compound like this compound.

1. Sample Preparation:

-

Sample Quantity: Accurately weigh approximately 5-20 mg of this compound.

-

Solvent: Dissolve the sample in 0.6-0.8 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

-

Final Volume: The final solution height in the NMR tube should be approximately 4-5 cm.

2. NMR Spectrometer Parameters:

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer:

-

Spectrometer Frequency: 400 or 500 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of the protons, leading to more accurate integration.

-

Spectral Width (SW): A typical spectral width for aromatic compounds is from 0 to 12 ppm.

-

Temperature: The experiment is usually conducted at room temperature (298 K).

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

Integration: The relative areas under the peaks are integrated to determine the ratio of the different types of protons in the molecule.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the expected spin-spin coupling interactions between the protons in this compound.

Caption: Spin-spin coupling pathways in this compound.

In-Depth Technical Guide: 13C NMR Analysis of 4-Bromo-2-chloro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-2-chloro-1-nitrobenzene. It includes predicted chemical shift data, a detailed experimental protocol for acquiring such a spectrum, and a visualization of the electronic effects influencing the chemical shifts.

Predicted 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were obtained using a computational prediction tool and are reported in parts per million (ppm) relative to a standard reference. Due to the asymmetrical substitution pattern of the benzene (B151609) ring, six distinct signals are expected in the 13C NMR spectrum.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-NO2) | 149.2 |

| C2 (-Cl) | 134.5 |

| C3 (-H) | 132.8 |

| C4 (-Br) | 124.9 |

| C5 (-H) | 129.1 |

| C6 (-H) | 124.0 |

Note: These are predicted values and may differ slightly from experimental results.

Interpretation of Chemical Shifts

The predicted chemical shifts are influenced by the electronic properties of the three substituents on the benzene ring: the nitro group (-NO2), the chloro group (-Cl), and the bromo group (-Br). The nitro group is a strong electron-withdrawing group, which deshields the carbon atom it is attached to (C1), resulting in a downfield shift to approximately 149.2 ppm. The halogens, chlorine and bromine, also have an influence on the chemical shifts of the carbons to which they are attached (C2 and C4, respectively) and the other carbons in the ring through inductive and resonance effects.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard methodology for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3, or dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If using a non-deuterated solvent, a sealed capillary containing a deuterated solvent for locking may be inserted into the NMR tube.

2. NMR Spectrometer Setup:

-

The following parameters are typical for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Solvent: Set to the deuterated solvent used for the sample.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 240 ppm (e.g., from -20 to 220 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of 13C, a larger number of scans is typically required compared to 1H NMR.

-

-

Proton Decoupling: Use a broadband proton decoupling sequence (e.g., waltz16 or garp).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the peaks if quantitative analysis is required (note: for standard proton-decoupled 13C NMR, integrations are not always reliable due to the Nuclear Overhauser Effect).

Substituent Effects on Aromatic Carbons

The following diagram illustrates the logical relationship of the electron-withdrawing and electron-donating/-withdrawing effects of the substituents on the carbon atoms of the benzene ring, which in turn influences their 13C NMR chemical shifts.

Caption: Influence of substituents on the 13C chemical shifts.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-2-chloro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-bromo-2-chloro-1-nitrobenzene. It details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for analysis, serving as an essential resource for the identification and characterization of this compound.

Core Principles of IR Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that measures the interaction of infrared radiation with matter. Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. These absorptions are dependent on the types of chemical bonds and the overall molecular structure. For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the nitro group (NO₂), the carbon-chlorine bond (C-Cl), the carbon-bromine bond (C-Br), and the substituted benzene (B151609) ring.

Spectral Data for this compound

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The following table summarizes the expected and observed characteristic absorption frequencies.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium | Diagnostic for hydrogen atoms attached to the aromatic ring.[1][2] |

| Overtone/Combination Bands | 2000 - 1665 | Weak | Pattern can be indicative of the ring substitution pattern.[2] |

| Aromatic C=C Stretch | 1625 - 1440 | Medium | Multiple bands arising from the stretching of carbon-carbon bonds within the benzene ring.[1][2] |

| Asymmetric NO₂ Stretch | 1570 - 1490 | Strong | A prominent and characteristic absorption for nitro compounds.[1][3][4][5] |

| Symmetric NO₂ Stretch | 1390 - 1300 | Strong | The second strong, characteristic band for the nitro group.[1][3][4][5] |

| C-Cl Stretch | 850 - 550 | Medium-Strong | The position can be influenced by the substitution pattern on the aromatic ring.[6][7] |

| C-Br Stretch | 690 - 515 | Medium-Strong | Typically observed at lower wavenumbers than the C-Cl stretch.[6][7] |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these bands is highly diagnostic of the substitution on the benzene ring.[1][2] |

| C-N Stretch | 890 - 835 | Medium | Stretching of the bond connecting the nitro group to the benzene ring.[1][3] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of solid samples. The following is a detailed methodology for acquiring the FT-IR spectrum of this compound using an ATR accessory.

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a Diamond or Germanium ATR accessory (e.g., DuraSamplIR II).[8]

Sample Preparation:

-

Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, then allow it to dry completely.

-

Obtain a small, representative sample of solid this compound. Only a few milligrams of the sample are required.

-

Place the solid sample directly onto the center of the ATR crystal.

Data Acquisition:

-

Lower the ATR press arm to apply consistent and firm pressure to the sample, ensuring good contact between the sample and the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any instrument and environmental interferences.

-

Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the mid-IR range, approximately 4000 to 400 cm⁻¹.

Data Processing:

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform any necessary baseline corrections or other spectral manipulations using the spectrometer's software.

-

Label the significant peaks for analysis and interpretation.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of the IR spectrum of this compound.

Caption: Workflow for IR spectral analysis of this compound.

Signaling Pathways and Logical Relationships

In the context of IR spectroscopy, we can visualize the logical relationship between the structural features of this compound and their corresponding IR absorptions.

Caption: Correlation of functional groups to their IR absorptions.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-chloro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathway of 4-bromo-2-chloro-1-nitrobenzene. Due to the presence of a nitro functional group and two distinct halogen atoms (bromine and chlorine) on an aromatic ring, this compound is expected to exhibit a complex and informative fragmentation pattern under EI-MS conditions. This document outlines the probable fragmentation cascade, summarizes the predicted quantitative data in a structured table, presents a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and includes a visual representation of the fragmentation logic using a Graphviz diagram.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Upon electron ionization, this compound will form a molecular ion (M+•). The aromatic ring's stability suggests that the molecular ion peak will be observable. A key characteristic of the mass spectrum will be the isotopic pattern of the molecular ion and any fragments containing bromine and chlorine. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. This will result in a distinctive cluster of peaks for ions containing both halogens.

The fragmentation of the molecular ion is anticipated to proceed through several primary pathways, largely dictated by the lability of the substituents on the benzene (B151609) ring:

-

Loss of the Nitro Group: A common and significant fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro group (•NO2), which has a mass of 46 Da. Another characteristic fragmentation is the loss of a nitric oxide radical (•NO), with a mass of 30 Da, followed by the expulsion of a neutral carbon monoxide (CO) molecule (28 Da).

-

Loss of Halogens: The carbon-halogen bonds are also susceptible to cleavage. This can result in the loss of a bromine radical (•Br; 79 or 81 Da) or a chlorine radical (•Cl; 35 or 37 Da). The relative bond strengths (C-Br vs. C-Cl) will influence the abundance of the resulting fragment ions.

-

Sequential Fragmentations: The initial fragment ions are expected to undergo further fragmentation, creating a cascade of smaller ions. For instance, the ion formed after the loss of the nitro group could subsequently lose a halogen atom, or vice versa.

Data Presentation: Predicted Quantitative Mass Spectrometry Data

The following table summarizes the major predicted fragment ions for this compound. The m/z values are calculated using the most abundant isotopes (12C, 1H, 14N, 16O, 35Cl, and 79Br). The isotopic peaks (e.g., M+2, M+4) will also be present and their relative intensities can be predicted from the natural isotopic abundances of bromine and chlorine.

| Predicted Ion | Formula | m/z (using 79Br, 35Cl) | Predicted Fragmentation Pathway |

| Molecular Ion [M]+• | [C6H379Br35ClNO2]+• | 235 | Intact molecule after ionization |

| [M+2]+• | [C6H381Br35ClNO2]+• / [C6H379Br37ClNO2]+• | 237 | Isotopic peak of the molecular ion |

| [M+4]+• | [C6H381Br37ClNO2]+• | 239 | Isotopic peak of the molecular ion |

| [M - NO2]+ | [C6H379Br35Cl]+ | 189 | Loss of a nitro radical (•NO2) |

| [M - NO]+• | [C6H379Br35ClO]+• | 205 | Loss of a nitric oxide radical (•NO) |

| [M - Br]+ | [C6H335ClNO2]+ | 156 | Loss of a bromine radical (•Br) |

| [M - Cl]+ | [C6H379BrNO2]+ | 200 | Loss of a chlorine radical (•Cl) |

| [M - NO2 - Cl]+ | [C6H379Br]+ | 154 | Sequential loss of •NO2 and •Cl |

| [M - NO2 - Br]+ | [C6H335Cl]+ | 110 | Sequential loss of •NO2 and •Br |

| [C6H3]+ | [C6H3]+ | 75 | Loss of all substituents |

Experimental Protocols: GC-MS Analysis

A standard and robust method for the analysis of semi-volatile organic compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Dissolve approximately 1 mg of the solid compound in 1 mL of a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode for optimal sensitivity, or with a split ratio of 10:1 to 20:1 for more concentrated samples.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

-

Column: A non-polar or medium-polarity capillary column is recommended. A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) is a suitable choice.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5-10 minutes to ensure elution of any less volatile components.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300 to encompass the molecular ion and all expected fragments.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

4. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions based on their m/z values.

-

Compare the observed isotopic patterns with theoretical patterns for bromine- and chlorine-containing fragments to confirm their elemental composition.

Mandatory Visualization: Predicted Fragmentation Pathway Diagram

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI-MS fragmentation of this compound.

An In-depth Technical Guide to the Isomers of C6H3BrClNO2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the positional isomers of the chemical formula C6H3BrClNO2, which correspond to the various forms of bromochloronitrobenzene. This document details the IUPAC nomenclature, chemical and physical properties, synthesis methodologies, and known applications of these compounds, with a particular focus on their relevance in pharmaceutical research and development.

Isomers of C6H3BrClNO2

There are ten possible positional isomers for a benzene (B151609) ring substituted with one bromine, one chlorine, and one nitro group. The IUPAC names are determined by assigning locants to the substituents to give the lowest possible numbering, with alphabetical order taking precedence when multiple numbering schemes are possible.

The ten positional isomers are:

-

1-Bromo-2-chloro-4-nitrobenzene

-

1-Bromo-2-chloro-5-nitrobenzene

-

1-Bromo-3-chloro-2-nitrobenzene

-

1-Bromo-3-chloro-4-nitrobenzene

-

1-Bromo-3-chloro-5-nitrobenzene

-

1-Bromo-4-chloro-2-nitrobenzene

-

1-Bromo-4-chloro-3-nitrobenzene

-

2-Bromo-1-chloro-3-nitrobenzene

-

2-Bromo-1-chloro-4-nitrobenzene

Detailed Isomer Profiles

This section provides detailed information for each of the ten isomers. It is important to note that the extent of available data varies significantly between isomers, with some being well-characterized intermediates and others having limited information in the public domain.

1-Bromo-2-chloro-3-nitrobenzene

-

Chemical Identifiers:

-

CAS Number: 3970-37-4[1]

-

-

Physical and Chemical Properties:

-

Synthesis:

-

Experimental Protocol: A general procedure for the synthesis of 1-bromo-2-chloro-3-nitrobenzene starts from 2-chloro-3-nitrobenzoic acid.[3][4]

-

Dissolve 2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol) in 350 mL of carbon tetrachloride under a nitrogen atmosphere.

-

Add red mercuric oxide (24.3 g, 111.62 mmol) to the solution.

-

Heat the mixture to reflux at 87°C under light.

-

Slowly add bromine (5.75 mL, 111.6 mmol) dropwise.

-

Continue refluxing for 3 hours after the addition is complete.

-

Cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate, stir for 10 minutes, and filter through a diatomaceous earth pad.

-

Wash the filter cake with dichloromethane.

-

Separate the organic layer from the filtrate, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product. This procedure has a reported yield of 67%.[4]

-

-

-

Applications and Biological Relevance:

1-Bromo-2-chloro-4-nitrobenzene

-

Chemical Identifiers:

-

CAS Number: 29682-39-1[5]

-

-

Physical and Chemical Properties:

-

Synthesis:

-

Information on specific synthesis protocols is limited in readily available literature. It is generally prepared through electrophilic aromatic substitution reactions on a suitably substituted benzene ring.

-

-

Applications and Biological Relevance:

-

This isomer is used as an intermediate in organic synthesis.[5]

-

1-Bromo-2-chloro-5-nitrobenzene

-

Chemical Identifiers:

-

CAS Number: 16588-26-4[7]

-

-

Physical and Chemical Properties:

-

Synthesis:

-

Detailed synthesis protocols are not widely documented in public sources.

-

-

Applications and Biological Relevance:

-

This compound is available as a chemical reagent for research and development.

-

1-Bromo-3-chloro-2-nitrobenzene

-

Chemical Identifiers:

-

CAS Number: 59772-48-4

-

-

Physical and Chemical Properties:

-

Synthesis:

-

Detailed synthesis protocols are not widely documented in public sources.

-

-

Applications and Biological Relevance:

-

Information on the applications of this isomer is limited.

-

1-Bromo-3-chloro-4-nitrobenzene

-

Chemical Identifiers:

-

CAS Number: Not clearly defined in searches.

-

-

Physical and Chemical Properties:

-

Synthesis:

-

Can be synthesized through electrophilic aromatic substitution on a substituted benzene precursor.

-

-

Applications and Biological Relevance:

-

It serves as a key intermediate in organic synthesis, particularly for pharmaceuticals, pesticides, and dyes.[10]

-

1-Bromo-3-chloro-5-nitrobenzene

-

Chemical Identifiers:

-

Physical and Chemical Properties:

-

Synthesis:

-

Applications and Biological Relevance:

1-Bromo-4-chloro-2-nitrobenzene

-

Chemical Identifiers:

-

Physical and Chemical Properties:

-

Synthesis:

-

Experimental Protocol (as an intermediate for Vismodegib): A common synthesis involves the Sandmeyer reaction starting from 4-chloro-3-nitroaniline (B51477).[20]

-

Dissolve 4-chloro-3-nitroaniline (17.2 g, 0.1 mol) in 260 mL of 48% hydrobromic acid at 0 °C.

-

Slowly add a solution of sodium nitrite (B80452) (13.8 g, 0.2 mol) in water dropwise, maintaining the temperature at 0 °C.

-

Stir the mixture for 1 hour at 0 °C.

-

Add cuprous bromide (24 g, 0.17 mol) in portions and continue stirring for another hour at 0 °C.

-

The product is then worked up from the reaction mixture.

-

-

-

Applications and Biological Relevance:

-

This isomer is a crucial intermediate in the synthesis of Vismodegib (B1684315) , the first FDA-approved drug that targets the Hedgehog signaling pathway.[21] Vismodegib is used to treat metastatic and locally advanced basal cell carcinoma.[21]

-

1-Bromo-4-chloro-3-nitrobenzene

-

Chemical Identifiers:

-

Physical and Chemical Properties:

-

Molecular Formula: C6H3BrClNO2

-

Molecular Weight: 236.45 g/mol

-

Data on physical properties are limited.

-

-

Synthesis:

-

Synthesis routes are not well-documented in common chemical literature.

-

-

Applications and Biological Relevance:

-

No specific applications are widely reported.

-

2-Bromo-1-chloro-3-nitrobenzene

-

Chemical Identifiers:

-

CAS Number: 19128-48-4[22]

-

-

Physical and Chemical Properties:

-

Synthesis:

-

Synthesis can be achieved through electrophilic aromatic substitution on an appropriately substituted benzene derivative.

-

-

Applications and Biological Relevance:

-

This compound serves as a precursor for various biologically active molecules and is used in pharmaceutical and materials science research.[23][24] Its reactivity is characterized by the electron-withdrawing nature of its substituents, making it susceptible to nucleophilic aromatic substitution.[23]

-

2-Bromo-1-chloro-4-nitrobenzene

-

Chemical Identifiers:

-

CAS Number: 16588-26-4[2]

-

-

Physical and Chemical Properties:

-

Synthesis:

-

Experimental Protocol from Benzene: A multi-step synthesis can be employed:[11][22]

-

Chlorination of Benzene: Benzene is reacted with chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl3) to produce chlorobenzene.

-

Nitration of Chlorobenzene: Chlorobenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. This reaction yields a mixture of ortho- and para-nitrochlorobenzene, with the para isomer being the major product. The para isomer (1-chloro-4-nitrobenzene) is separated.

-

Bromination of 1-chloro-4-nitrobenzene (B41953): The separated 1-chloro-4-nitrobenzene is brominated using bromine and a Lewis acid catalyst. The directing effects of the chloro (ortho, para-directing) and nitro (meta-directing) groups result in the bromine adding to the position ortho to the chlorine and meta to the nitro group, yielding 2-bromo-1-chloro-4-nitrobenzene.

-

-

-

Applications and Biological Relevance:

Quantitative Data Summary

The following table summarizes the key physical properties of the C6H3BrClNO2 isomers for which data is available.

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) (Predicted) | Density (g/cm³) (Predicted) |

| 1-Bromo-2-chloro-3-nitrobenzene | 3970-37-4 | 236.45 | 57-60 | 290.4 ± 20.0 | 1.827 ± 0.06 |

| 1-Bromo-2-chloro-4-nitrobenzene | 29682-39-1 | 236.45 | 59.0-63.0 | N/A | N/A |

| 1-Bromo-3-chloro-4-nitrobenzene | N/A | 236.45 | 74-76 | N/A | N/A |

| 1-Bromo-3-chloro-5-nitrobenzene | 219817-43-3 | 236.45 | 81.2 | 268.8 ± 20.0 | 1.8 ± 0.1 |

| 1-Bromo-4-chloro-2-nitrobenzene | 41513-04-6 | 236.45 | 67-71 | N/A | 2.048 (at 25°C) |

| 2-Bromo-1-chloro-3-nitrobenzene | 19128-48-4 | 236.45 | 83-85 | 252.7 ± 20.0 | N/A |

| 2-Bromo-1-chloro-4-nitrobenzene | 16588-26-4 | 236.45 | 59-62 | ~290 | N/A |

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway and Vismodegib

The isomer 1-Bromo-4-chloro-2-nitrobenzene is a key building block for the synthesis of Vismodegib, a drug that inhibits the Hedgehog (Hh) signaling pathway.[21] This pathway is crucial during embryonic development but is typically inactive in adult tissues.[1][28] In certain cancers, like basal cell carcinoma, the pathway becomes aberrantly reactivated, leading to uncontrolled cell proliferation.[28][29]

Vismodegib functions by binding to and inhibiting the Smoothened (SMO) protein, a key component of the Hh pathway.[28][30] In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits SMO. When the Hh ligand binds to PTCH1, this inhibition is lifted, allowing SMO to activate downstream signaling that leads to cell growth.[29][30] By inhibiting SMO, Vismodegib effectively shuts down this cancer-promoting signaling cascade.

Synthesis Workflow Diagrams

The following diagrams illustrate the synthetic routes for two of the C6H3BrClNO2 isomers based on the available experimental protocols.

References

- 1. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4 [m.chemicalbook.com]

- 4. 1-BROMO-2-CHLORO-3-NITROBENZENE | 3970-37-4 [chemicalbook.com]

- 5. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1-chloro-2-nitrobenzene | CymitQuimica [cymitquimica.com]

- 7. aobchem.com [aobchem.com]

- 8. 1-Bromo-3-chloro-2-nitrobenzene | C6H3BrClNO2 | CID 25242101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. chlorobenzene.ltd [chlorobenzene.ltd]

- 11. brainly.com [brainly.com]

- 12. benchchem.com [benchchem.com]

- 13. 4-Bromo-2-chloro-1-nitrobenzene | C6H3BrClNO2 | CID 22280606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

- 15. chembk.com [chembk.com]

- 16. chlorobenzene.ltd [chlorobenzene.ltd]

- 17. CN106892863A - The preparation method of vismodegib and its intermediate - Google Patents [patents.google.com]

- 18. 2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1-Bromo-4-chloro-2-nitrobenzene | LGC Standards [lgcstandards.com]

- 20. 4-Bromo-1-chloro-2-nitrobenzene | 16588-24-2 [chemicalbook.com]

- 21. nbinno.com [nbinno.com]

- 22. 2-Bromo-3-chloronitrobenzene | C6H3BrClNO2 | CID 22252935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Buy 2-Bromo-1-chloro-3-nitrobenzene | 19128-48-4 [smolecule.com]

- 24. chlorobenzene.ltd [chlorobenzene.ltd]

- 25. 2-Bromo-1-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 2735549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 27. organic chemistry - 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. newdrugapprovals.org [newdrugapprovals.org]

An In-depth Technical Guide to the Health and Safety Hazards of 4-Bromo-2-chloro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential health and safety hazards associated with 4-Bromo-2-chloro-1-nitrobenzene (CAS No. 89465-97-4). Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from closely related nitroaromatic and chloronitrobenzene compounds to provide a thorough assessment of potential risks. All handling and experimental procedures should be conducted with the utmost caution, assuming the compound is hazardous.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 236.45 g/mol | --INVALID-LINK--[1] |

| Appearance | White to light yellow powder/crystal | --INVALID-LINK--[2] |

| CAS Number | 89465-97-4 | --INVALID-LINK--[3] |

| Computed XLogP3 | 3.2 | --INVALID-LINK--[1] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this compound and its isomers, the compound is classified as hazardous.[4][5][6]

GHS Hazard Statements:

-

Harmful in contact with skin (H312)[5]

-

Harmful if inhaled (H332)[5]

-

May cause damage to organs through prolonged or repeated exposure.[4]

Signal Word: Danger/Warning[5][6]

Toxicological Data

Table of Acute Toxicity Data for Analogous Compounds:

| Compound | Route | Species | LD50/LC50 | Source |

| 1-Chloro-2-nitrobenzene | Oral | Rat (male) | 144 - 560 mg/kg bw | --INVALID-LINK--[7] |

| 1-Chloro-2-nitrobenzene | Oral | Rat (female) | 263 mg/kg bw | --INVALID-LINK--[7] |

| 1-Chloro-2-nitrobenzene | Dermal | Rat | 655 - 1320 mg/kg bw | --INVALID-LINK--[7] |

| 1-Chloro-2-nitrobenzene | Dermal | Rabbit | 355 - 455 mg/kg bw | --INVALID-LINK--[7] |

| 1-Chloro-2-nitrobenzene | Inhalation | Rat | 3200 mg/m³ | --INVALID-LINK--[7] |

Mechanism of Toxicity & Signaling Pathways

The toxicity of nitroaromatic compounds is primarily linked to the metabolic reduction of the nitro group. This process, catalyzed by nitroreductase enzymes, generates highly reactive intermediates that can lead to cellular damage.[8][9][10]

Metabolic Activation and Oxidative Stress Pathway

This metabolic activation can lead to a state of oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to damage to DNA, proteins, and lipids.[10][11] The hydroxylamine derivative is a key toxic metabolite that can form adducts with cellular macromolecules, contributing to mutagenicity and carcinogenicity.[9]

Long-Term Health Hazards (based on analogous compounds)

-

Genotoxicity: Nitroaromatic compounds are known to have mutagenic and genotoxic potential.[9][10] The metabolic intermediates can directly damage DNA or form adducts that lead to mutations.[9] Studies on chloronitrobenzenes have shown they can induce DNA damage, sister chromatid exchange, and chromosomal aberrations in mammalian cells.[12]

-

Carcinogenicity: Several nitroaromatic compounds are considered potential human carcinogens.[9] Studies on chloronitrobenzenes have shown evidence of carcinogenicity in animal models, with an increased incidence of tumors in the liver, spleen, and adrenal glands.[13][14]

-

Reproductive Toxicity: There is evidence that chloronitrobenzenes can cause reproductive toxicity.[15] Effects observed in animal studies include damage to the testes, decreased spermatogenesis, and reduced fertility.[15] Brominated flame retardants, another class of related compounds, have also been shown to be endocrine disruptors and affect reproductive development.[16]

Experimental Protocols for Hazard Assessment

The following are summaries of the standard OECD guidelines for assessing the acute toxicity and irritation potential of a chemical like this compound.

Hazard Assessment Workflow

References

- 1. This compound | C6H3BrClNO2 | CID 22280606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1-chloro-2-nitrobenzene | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-1-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 2735549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carcinogenic activity of the flame retardant, 2,2-bis(bromomethyl)-1,3-propanediol in rodents, and comparison with the carcinogenicity of other NTP brominated chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Guide: Stability and Storage of 4-Bromo-2-chloro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2-chloro-1-nitrobenzene. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this guide combines known qualitative information with detailed, standardized experimental protocols for assessing its thermal, photo, and hydrolytic stability.

Introduction

This compound is a halogenated nitroaromatic compound.[1][2] The presence of nitro, chloro, and bromo functional groups on the benzene (B151609) ring influences its chemical reactivity and stability. Nitroaromatic compounds, as a class, are known for their energetic nature and potential for thermal instability.[3][4] Therefore, a thorough understanding of the stability profile of this compound is crucial for its safe handling, storage, and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |

| Molecular Weight | 236.45 g/mol | [1][5] |

| Appearance | Solid | [6] |

| Melting Point | 67-70 °C | [5] |

| Density | 2.048 g/mL at 25 °C | [5] |

Stability Profile and Storage Conditions

General Stability

This compound is generally considered stable under recommended storage conditions. However, like many nitroaromatic compounds, it may be sensitive to heat, light, and incompatible materials.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for maintaining the integrity and stability of this compound.

| Parameter | Recommendation | Source |

| Temperature | Room temperature | |

| Atmosphere | Store in a dry and well-ventilated place. | [6][7] |

| Container | Keep container tightly closed. | [6][7] |

| Incompatible Materials | Strong oxidizing agents. | [5] |

Experimental Protocols for Stability Assessment

To determine the specific stability profile of this compound, the following detailed experimental protocols are recommended. These protocols are based on established guidelines for chemical stability testing.

Thermal Stability Assessment

The thermal stability of nitroaromatic compounds is a critical safety parameter.[3] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for evaluating thermal stability.[8][9][10]

Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan or a ceramic TGA crucible.

-

Instrumentation:

-

DSC: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

TGA: Place the sample crucible onto the TGA balance.

-

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis:

-

DSC: Record the heat flow as a function of temperature. The onset temperature of any sharp exothermic peak can be considered the decomposition temperature.

-

TGA: Record the sample weight as a function of temperature. The temperature at which significant weight loss begins indicates thermal decomposition.

-

Photostability Assessment

Photostability testing is essential to determine if the compound is susceptible to degradation upon exposure to light. The ICH Q1B guideline provides a standardized approach for this assessment.[11][12][13][14]

Methodology: ICH Q1B Photostability Testing

-

Sample Preparation:

-

Place a thin layer (not more than 3 mm) of solid this compound in a chemically inert, transparent container.

-

Prepare a "dark" control sample by wrapping an identical container with aluminum foil to shield it from light.

-

-

Light Source: Use a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon or metal halide lamp.[15]

-

Exposure Conditions:

-

Expose the samples to an overall illumination of not less than 1.2 million lux hours.

-

Simultaneously expose the samples to an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Maintain a constant temperature and humidity throughout the exposure period.

-

-

Analysis:

-

After the exposure period, visually inspect both the exposed and dark control samples for any changes in appearance (e.g., color change).

-

Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assay the purity of both samples and to detect and quantify any degradation products.

-

-

Evaluation: Compare the results from the exposed sample to those of the dark control. A significant difference in purity or the presence of degradation products in the exposed sample indicates photosensitivity.

Hydrolytic Stability Assessment

This test determines the compound's stability in the presence of water at different pH values. The OECD 111 guideline is a widely accepted method for this purpose.[16][17][18][19][20]

Methodology: OECD 111 Hydrolysis as a Function of pH

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Sample Preparation:

-

Add a known concentration of this compound to each buffer solution. The concentration should not exceed half of its saturation concentration in water.

-

Due to the expected low water solubility of this compound, a co-solvent may be necessary for the initial stock solution, but its volume should be minimized (typically <1% of the total volume).

-

-

Incubation:

-

Incubate the solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test, or a lower temperature for a more detailed study).

-

-

Sampling and Analysis:

-

At appropriate time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw aliquots from each solution.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any hydrolysis products.

-

-

Data Analysis:

-

For each pH, plot the natural logarithm of the concentration of this compound versus time.

-

If the plot is linear, the hydrolysis follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the line.

-

Calculate the half-life (t₁/₂) for hydrolysis at each pH using the formula: t₁/₂ = 0.693 / k.

-

Conclusion

While this compound is considered stable under standard room temperature storage conditions, its full stability profile requires experimental determination. The protocols outlined in this guide provide a robust framework for researchers to assess its thermal, photo, and hydrolytic stability. Understanding these parameters is paramount for ensuring the safe handling, appropriate storage, and reliable use of this compound in scientific and developmental applications. It is strongly recommended to consult the most recent Safety Data Sheet (SDS) from the supplier for the latest safety and handling information.

References

- 1. This compound | C6H3BrClNO2 | CID 22280606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 89465-97-4|this compound|BLD Pharm [bldpharm.com]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-溴-4-氯-2-硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 11. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ikev.org [ikev.org]